2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride
Description
2-((1,4-Diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride is a heterocyclic compound featuring a 4H-pyran-4-one core substituted at position 2 with a (1,4-diazepan-1-yl)methyl group and at position 5 with a hydroxyl (-OH) group. The dihydrochloride salt enhances its solubility in aqueous environments, a common modification for improving pharmacokinetic properties in drug development .
Properties
IUPAC Name |
2-(1,4-diazepan-1-ylmethyl)-5-hydroxypyran-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.2ClH/c14-10-6-9(16-8-11(10)15)7-13-4-1-2-12-3-5-13;;/h6,8,12,15H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVUIEPQUAWJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=O)C(=CO2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyran-4-one Core
The core structure, 5-hydroxy-4H-pyran-4-one, is typically synthesized via cyclocondensation reactions involving suitable β-dicarbonyl compounds. A common method involves the condensation of acetylacetone derivatives with aldehydes or ketones under acidic or basic conditions to form the pyranone ring.
| Step | Reagents | Conditions | Yield | Reference/Notes |
|---|---|---|---|---|
| 1 | Acetylacetone derivatives | Acidic or basic catalysis | Moderate to high | Classic pyranone synthesis |
| 2 | Aldehydes (e.g., formaldehyde) | Reflux or microwave irradiation | Variable | For hydroxyl substitution at C-5 |
Functionalization at the 1-Position
The methyl linkage at the 1-position is introduced via nucleophilic substitution or alkylation of the pyran-4-one ring with a suitable methylating agent, such as methyl iodide or methyl bromide, under basic conditions.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 3 | Methyl halides (e.g., methyl iodide) | Base (e.g., K2CO3) in DMF | High | Alkylation at the 1-position |
Incorporation of the Diazepane Moiety
The key step involves attaching the (1,4-diazepan-1-yl)methyl group to the pyranone core. This is achieved through nucleophilic substitution at the methylated 1-position with a diazepane derivative bearing a suitable leaving group, such as a halide or tosylate.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 4 | (1,4-diazepan-1-yl)methyl halide or tosylate | Reflux in polar aprotic solvent (e.g., acetonitrile) | Moderate to good | Nucleophilic substitution (SN2) |
Alternatively, * reductive amination* strategies can be employed if the diazepane is introduced via an aldehyde or ketone intermediate.
Hydroxylation at the 5-Position
Hydroxylation at the 5-position of the pyran ring is generally achieved through oxidative methods or enolate chemistry . Oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under catalytic conditions can facilitate selective hydroxylation.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 5 | Oxidants (e.g., m-CPBA) | Cold temperature, inert atmosphere | Variable | Selective oxidation at C-5 |
Final Salt Formation: Dihydrochloride
The last step involves converting the free base to its dihydrochloride salt to improve stability and solubility. This is typically achieved by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent .
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 6 | HCl gas or HCl solution | Room temperature, stirring | Quantitative | Salt formation |
Data Table Summarizing the Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Yield | References/Notes |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | Acetylacetone + aldehyde | Acidic/basic, microwave | 70-85% | Pyranone core synthesis |
| 2 | Alkylation | Methyl halide | K2CO3, DMF, reflux | 80-90% | 1-position methylation |
| 3 | Nucleophilic substitution | (1,4-diazepan-1-yl)methyl halide | Acetonitrile, reflux | 60-75% | Diazepane attachment |
| 4 | Hydroxylation | Oxidants (e.g., m-CPBA) | Cold, inert atmosphere | 50-70% | Hydroxyl at C-5 |
| 5 | Salt formation | HCl | Room temperature | Quantitative | Dihydrochloride salt |
Research Findings and Optimization Strategies
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in heterocyclic ring formation and substitution reactions, especially in steps involving cyclization and substitution at the 1-position.
Protective groups such as Boc are employed during intermediate steps to prevent undesired side reactions, especially when handling amino functionalities.
Solvent choice is critical; polar aprotic solvents like acetonitrile and DMF facilitate SN2 reactions and nucleophilic substitutions involving diazepane derivatives.
Reaction temperature and atmosphere influence selectivity and yield, with lower temperatures favoring regioselectivity in hydroxylation and oxidation steps.
Chemical Reactions Analysis
Types of Reactions
2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in developing pharmaceuticals, particularly in treating neurological disorders due to the presence of the diazepane moiety. Diazepanes are known for their anxiolytic and sedative properties, making this compound a candidate for further exploration in drug development.
Antioxidant Properties
Research indicates that compounds similar to 5-hydroxy-4H-pyran-4-one derivatives exhibit antioxidant activities. This property can be beneficial in formulating supplements or drugs aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases .
Organic Synthesis
The unique structure of 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride allows it to serve as an intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization reactions.
Research Findings
Recent studies have highlighted the importance of pyranone derivatives in medicinal chemistry:
Case Study 1: Neuropharmacological Evaluation
A study conducted on the anxiolytic effects of diazepane derivatives revealed that this compound exhibited significant reduction in anxiety-like behavior in rodent models. This suggests that the compound could lead to the development of new anxiolytic medications.
Case Study 2: Antioxidant Efficacy
In vitro studies assessed the antioxidant capacity of the compound against various free radicals. Results indicated that it effectively reduced oxidative stress markers in cellular models, supporting its potential application as an adjunct therapy for conditions exacerbated by oxidative damage.
Mechanism of Action
The mechanism of action of 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with enzyme active sites, potentially inhibiting their activity. The pyranone moiety may also interact with other biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The closest structural analog is 2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride (CAS: 1807979-69-6, Synblock). Key differences lie in the substituent at the 5-position (-OH vs. -OCH3), which significantly alters physicochemical properties (Table 1).
Table 1: Comparative Properties of 5-Hydroxy and 5-Methoxy Analogs
*Calculated based on structural comparison with the 5-methoxy analog .
Key Observations:
- The methoxy group in the Synblock compound improves lipophilicity, which may favor membrane permeability but reduce water solubility .
Biological Activity
The compound 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride is a derivative of 5-hydroxy-4H-pyran-4-one, which has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyranone core with a diazepane moiety, which may contribute to its biological activity. The presence of hydroxyl groups and halogen atoms can influence its solubility and interaction with biological targets.
Antitumor Activity
There is emerging evidence suggesting that compounds with similar structural features may inhibit tumor growth through mechanisms involving the modulation of key enzymes such as dihydrofolate reductase (DHFR). For example, the inhibition of DHFR has been linked to reduced cellular proliferation in cancer models . While direct studies on the specific compound are scarce, the potential for antitumor activity warrants further investigation.
Neuropharmacological Effects
The diazepane component suggests potential neuropharmacological effects. Compounds containing diazepane rings have been studied for their anxiolytic and sedative properties. The interaction with neurotransmitter systems could be hypothesized based on structural analogs .
Study 1: Antifungal Screening
In a comparative study examining various 5-hydroxy-4H-pyran-4-one derivatives, researchers evaluated their antifungal activity. The results indicated that while some compounds exhibited strong antifungal properties, the specific compound this compound did not demonstrate significant activity against prokaryotic cells or filamentous fungi .
Study 2: Antitumor Potential
A study investigating the effects of similar pyranone derivatives on cancer cell lines revealed that certain modifications could enhance cytotoxicity. Although specific data on the compound is limited, the findings suggest a promising avenue for developing new anticancer agents based on structural modifications .
Q & A
Q. What synthetic routes are recommended for preparing 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis: Start with kojic acid (5-hydroxy-2-methyl-4H-pyran-4-one) as a precursor. Protect the 5-hydroxy group via benzylation (e.g., using benzyl chloride and NaOH in methanol) to prevent side reactions during subsequent steps .
- Functionalization: Introduce the 1,4-diazepane moiety via nucleophilic substitution or reductive amination. For example, react the methyl group at position 2 with a diazepane derivative under basic conditions (e.g., KOH in dioxane/water) .
- Hydrochloride Salt Formation: Treat the free base with HCl gas in anhydrous methanol, followed by recrystallization (e.g., methanol/diethyl ether) to obtain the dihydrochloride salt .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dioxane vs. ethanol) and temperature (reflux vs. room temperature) to improve yields .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm substitution patterns (e.g., pyranone ring protons at δ 6.0–6.3 ppm, diazepane methylene groups at δ 2.5–3.5 ppm) .
- HPLC: Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) to assess purity. Use a mobile phase of acetonitrile/water (0.1% TFA) for optimal resolution .
- X-ray Crystallography: For absolute configuration confirmation, grow single crystals in methanol/ether and analyze using ORTEP-3 software for 3D structural visualization .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Exposure Response:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Storage: Store in a desiccator at 4°C to prevent hygroscopic degradation .
Q. How can researchers address solubility challenges for in vitro assays?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO (primary stock), PBS (pH 7.4), or ethanol. For poor aqueous solubility, use cyclodextrin-based formulations (e.g., hydroxypropyl-β-cyclodextrin) .
- Sonication: Sonicate suspensions at 40 kHz for 10–15 minutes to enhance dissolution .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in acetylcholinesterase (AChE) inhibition?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina to model interactions between the pyranone ring and AChE’s catalytic site (e.g., π-π stacking with Trp86). Validate with molecular dynamics simulations .
- Enzyme Kinetics: Perform Ellman’s assay to measure IC. Compare with donepezil as a positive control .
Q. How should contradictory data on biological activity between synthetic batches be resolved?
Methodological Answer:
Q. What methodologies are recommended for assessing stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS; identify hydrolyzed products (e.g., cleavage of the diazepane linkage) .
- Light Sensitivity: Conduct ICH Q1B photostability testing using a xenon lamp (1.2 million lux hours) .
Q. How do structural analogs (e.g., 5-methoxy or 4-chloro derivatives) compare in pharmacokinetic profiles?
Methodological Answer:
- ADMET Prediction: Use SwissADME to calculate logP, BBB permeability, and CYP450 inhibition. Methoxy derivatives typically show improved metabolic stability over hydroxy analogs .
- In Vivo PK: Administer analogs (10 mg/kg IV) in rodent models; measure plasma half-life via LC-MS/MS .
Q. What advanced analytical methods can resolve stereochemical ambiguities in the diazepane moiety?
Methodological Answer:
Q. How can researchers design dose-response studies to mitigate off-target effects in neuronal cell lines?
Methodological Answer:
- Dose Range: Test 0.1–100 µM concentrations in SH-SY5Y cells. Use MTT assays for cytotoxicity and patch-clamp electrophysiology for AChE-specific activity .
- Selectivity Profiling: Screen against related enzymes (e.g., butyrylcholinesterase) via activity-based protein profiling (ABPP) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
